molecular formula C8H8O2S2 B3389625 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid CAS No. 933709-15-0

4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid

Cat. No.: B3389625
CAS No.: 933709-15-0
M. Wt: 200.3 g/mol
InChI Key: GNFCYTBCYXABDO-UHFFFAOYSA-N
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Description

Contextualizing Heterocyclic Carboxylic Acids in Advanced Organic Synthesis

Heterocyclic carboxylic acids are a pivotal class of organic compounds, serving as essential building blocks and key intermediates in the synthesis of complex molecules. Their structural diversity and the presence of both a reactive carboxylic acid group and a heteroatom-containing ring system make them exceptionally versatile. In drug discovery, the carboxylic acid moiety can act as a crucial pharmacophore, engaging in vital interactions with biological targets, or it can be transformed into a wide range of other functional groups. nih.govjmchemsci.com The heterocyclic framework itself imparts specific physicochemical properties, such as polarity, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. rsc.org

The synthesis of functionalized heterocyclic compounds is a central theme in medicinal chemistry, enabling the expansion of chemical space for drug discovery programs. jmchemsci.com Advanced synthetic methodologies, including C-H activation, photoredox catalysis, and multicomponent reactions, are continuously being developed to access novel heterocyclic scaffolds with greater efficiency and precision. rsc.org

The Significance of Fused Thiophene (B33073) and Thiopyran Systems in Contemporary Chemical Science

Fused thiophene and thiopyran systems, which form the core of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid, are of considerable interest due to their electronic and biological properties. Thiophene, an electron-rich aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring. nih.gov The fusion of a thiophene ring with a thiopyran ring creates a more rigid and extended π-conjugated system, which has profound implications for its application in materials science. mdpi.com

These fused systems are being actively investigated as building blocks for organic semiconductors, organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). mdpi.com The planar structure and potential for intermolecular S···S interactions facilitate charge transport, making them promising candidates for high-performance organic electronic devices. rsc.org In the realm of medicinal chemistry, the thienopyran scaffold has been explored for the development of novel therapeutic agents, with derivatives showing potential as anticancer and antipsychotic agents. nih.govnih.gov

Scope and Research Focus on this compound

This article focuses exclusively on the chemical compound this compound. While specific research on this exact molecule is limited in publicly available literature, its structural features suggest significant potential as a synthetic intermediate and a scaffold for further chemical exploration. The presence of the thieno[3,2-c]thiopyran core, combined with a carboxylic acid functional group, positions it at the intersection of materials science and medicinal chemistry research. The following sections will delve into the known and inferred chemical properties, synthesis, and potential applications of this compound, drawing upon data from closely related analogues where necessary.

Interactive Data Table: General Properties of this compound

PropertyValue
Molecular Formula C₈H₈O₂S₂
Molecular Weight 200.28 g/mol
CAS Number 107292-02-4

Interactive Data Table: Spectroscopic Data of Thieno[3,2-c]pyridazine (B12973980) Derivatives (as an analogue)

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to aromatic and aliphatic protons of the fused ring system.
¹³C NMR Resonances for carbons in both the thiophene and thiopyran rings, as well as the carboxylic acid carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

The synthesis of the thieno[3,2-c]pyridazine ring system, a related nitrogen-containing analogue, has been achieved through a multi-step sequence involving a Dieckmann condensation followed by reaction with hydrazine (B178648) and subsequent oxidation steps. rsc.org Similar strategies involving the construction of the fused ring system followed by functionalization could potentially be applied to the synthesis of this compound. The reactivity of related thieno[3,2-c]pyran-3-ones has been shown to involve Diels-Alder reactions, indicating the potential for this core structure to participate in cycloaddition reactions for the construction of more complex molecules. researchgate.netrsc.org

The potential applications of this compound are largely extrapolated from studies on its analogues. The thieno[3,2-c]pyran-4-one framework has been investigated for the development of small molecules with anticancer activity. nih.gov Furthermore, derivatives of the thieno[3,2-c]pyridine (B143518) ring system have shown promise as potential antipsychotic agents. nih.gov In materials science, the inherent properties of fused thiophene systems suggest that derivatives of this compound could be explored for their utility in organic electronics. mdpi.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFCYTBCYXABDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4h,6h,7h Thieno 3,2 C Thiopyran 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the Thienothiopyran Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.in For the 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid core, the primary strategic disconnections focus on the formation of the thiopyran ring, as the substituted thiophene (B33073) ring is a common and accessible building block.

Key disconnection strategies include:

C-S Bond Disconnection: The most logical disconnection is at the C-S bonds of the thiopyran ring. This leads to a thiophene precursor with a side chain containing both a thiol and a reactive electrophilic center, primed for intramolecular cyclization.

C-C Bond Disconnection: An alternative strategy involves disconnecting a C-C bond within the thiopyran ring. This approach might correspond to a cycloaddition reaction, such as a Diels-Alder reaction, where a thiophene-based diene or dienophile could be a key intermediate. lkouniv.ac.inrsc.orgnih.gov

A plausible retrosynthetic pathway would disconnect the thiopyran ring to reveal a 3-substituted thiophene-2-carboxylic acid derivative. For instance, cleaving the C4-S5 and C7-C7a bonds points towards a precursor like 3-(2-mercaptoethyl)thiophene-2-carboxylic acid or a synthetic equivalent. This simplifies the target to the synthesis of a functionalized thiophene, a well-established area of heterocyclic chemistry. studysmarter.co.uk

Classical and Established Synthesis Routes to the Thienothiopyran Framework

Classical approaches to the thienothiopyran skeleton rely on well-established, often multi-step reaction sequences that have been foundational in heterocyclic chemistry.

The construction of the fused bicyclic system is the cornerstone of the synthesis. Intramolecular cyclization is a predominant strategy, where a suitably functionalized thiophene is induced to form the adjacent thiopyran ring.

One established method involves the reaction of a thiophene derivative bearing an ethyl isothiocyanate side chain. Although this leads to thieno[3,2-c]pyridines, the underlying principle of intramolecular cyclization onto the thiophene ring is analogous and demonstrates the feasibility of forming such fused systems. rsc.org A more direct approach for related thieno[3,2-c]pyran-4-ones involves a multi-step sequence beginning with a Gewald reaction to construct a substituted thiophene, followed by coupling and iodocyclization steps to form the fused pyranone ring. nih.gov

Another powerful strategy is the intramolecular Heck reaction. For example, 4-[(2-iodoaryloxy)methyl]thiophene-2-carbaldehydes can undergo palladium-catalyzed cyclization to form the analogous 4H-thieno[3,2-c]chromene system, demonstrating that metal-catalyzed ring closure is a viable route. researchgate.net One-pot syntheses have also been developed for related thieno[3,2-c]pyrans, reacting pyran-based precursors with methyl thioglycolate to build the fused thiophene ring. nih.gov

Table 1: Comparison of Classical Cyclization Strategies

StrategyKey Precursor TypeReaction TypeRelated System Formed
Gewald Reaction then CyclizationFunctionalized Ketone/NitrileCondensation/IodocyclizationThieno[3,2-c]pyran-4-one
Intramolecular Heck ReactionIodoaryl-substituted ThiophenePd-catalyzed CyclizationThieno[3,2-c]chromene
One-Pot Tandem Reaction2-Oxo-2H-pyran derivativeMichael Addition/CyclizationThieno[3,2-c]pyran

The carboxylic acid group can be introduced at various stages of the synthesis. The two main approaches are: (1) installation onto a pre-formed thienothiopyran core, or (2) carrying the carboxyl group or a precursor through the synthetic sequence.

Late-Stage Carboxylation: A common method for introducing a carboxylic acid onto an aromatic ring is through metallation followed by quenching with carbon dioxide. For a thienothiopyran, this would involve regioselective deprotonation at the C-2 position with a strong base like n-butyllithium, followed by reaction with solid CO2 (dry ice). beilstein-journals.org

Building from a Carboxylated Precursor: Alternatively, the synthesis can commence with a thiophene derivative that already contains the carboxylic acid or an ester group. For instance, 3-methylthiophene-2-carboxylic acid is a known starting material for the synthesis of more complex thiophenes. beilstein-journals.org The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid with α,β-acetylenic esters, directly yields 3-hydroxy-2-thiophenecarboxylic acids, showcasing a classic route to the required building block. derpharmachemica.com Oxidation of a 2-hydroxymethyl or 2-formyl group on the thiophene ring is another viable pathway to the carboxylic acid. semanticscholar.org

Modern Synthetic Advancements and Green Chemistry Approaches in Heterocyclic Synthesis

Recent progress in organic synthesis has emphasized the development of more efficient, atom-economical, and environmentally benign methods. These principles of green chemistry are increasingly applied to the synthesis of complex heterocycles. rsc.orgeurekaselect.com

Transition metal catalysis has revolutionized the construction of C-C and C-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful for assembling fused heterocyclic systems. mdpi.com

Palladium-Catalyzed Reactions: Strategies like the Suzuki, Heck, and Sonogashira couplings are instrumental. For instance, a Sonogashira coupling can be used to install an alkyne onto a thiophene, which can then undergo an intramolecular cyclization to form the second ring. nih.govmdpi.com Direct C–H arylation, another palladium-catalyzed process, offers a more atom-economical route by avoiding the pre-functionalization of one of the coupling partners, and has been successfully applied to thiophene derivatives, often in green solvents like water. unito.it

Copper and Rhodium Catalysis: Copper-catalyzed reactions are also prominent, particularly for C-S bond formation. A green method for synthesizing halogenated thiophenes via copper-mediated electrophilic halocyclization has been reported, highlighting the utility of copper in thiophene ring formation. nih.gov Furthermore, Rhodium(III)-catalyzed cycloadditions, triggered by C-H activation with a carboxylic acid directing group, have been used to build complex fused heterocycles. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. sci-hub.se These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and higher yields. mdpi.comspringerprofessional.de

For the synthesis of heterocyclic scaffolds like thienothiopyrans, flow chemistry can be particularly advantageous. uc.pt

Enhanced Safety: Many cyclization and functionalization reactions involve hazardous reagents or highly exothermic steps. Miniaturized flow reactors contain only small volumes of the reaction mixture at any given time, drastically reducing the risks associated with thermal runaways or handling unstable intermediates. sci-hub.se

Process Optimization: The precise control afforded by flow systems allows for rapid optimization of reaction conditions. This can lead to cleaner reaction profiles and reduced need for purification. rsc.org

Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a continuous sequence without isolating intermediates. A hypothetical flow synthesis of the target molecule could involve an initial C-S bond formation in one reactor module, followed immediately by an intramolecular cyclization in a heated second module, and potentially even a final functionalization step, streamlining the entire process. uc.pt

While a specific flow synthesis for this compound has not been detailed in the literature, the successful application of flow protocols to a vast array of other fused heterocyclic systems indicates its high potential for enabling a more efficient and sustainable manufacturing route. mdpi.comrsc.org

Mechanochemical Approaches in Heterocyclic Carboxylic Acid Synthesis

Mechanochemistry, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-phase synthesis. This approach, often conducted in ball mills, involves grinding or milling solid reactants together, frequently in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding). The high-energy collisions and shearing forces generated can lead to unique reaction pathways, increased reaction rates, and high yields, often with reduced environmental impact.

In the context of heterocyclic carboxylic acid synthesis, mechanochemistry offers several advantages. Reactions can often be performed at room temperature, avoiding the need for heating and reducing energy consumption. The solvent-free nature of many mechanochemical reactions simplifies product purification and minimizes chemical waste.

Research has demonstrated the successful application of mechanochemistry to a wide array of heterocyclic systems. For instance, multicomponent reactions, such as the Biginelli and Hantzsch reactions, have been adapted to mechanochemical conditions for the synthesis of dihydropyrimidinones and pyrroles, respectively. Similarly, the synthesis of various five-membered heterocycles and their fused derivatives has been achieved through solvent-free grinding methods.

While a specific mechanochemical synthesis for this compound has not been explicitly detailed, the principles can be applied hypothetically. A potential mechanochemical route could involve the solid-state condensation and cyclization of appropriate precursor molecules. For example, a suitably substituted thiophene precursor bearing the necessary side chains could be co-ground with a catalyst or a second reactant to facilitate the ring-closing reaction to form the thiopyran ring. This approach could potentially offer a more efficient and environmentally benign pathway to the target compound compared to conventional solution-based methods.

Analysis of Precursor Compounds and Starting Materials

The synthesis of the this compound core structure relies on the strategic assembly of the fused bicyclic system. The logical approach involves starting with a pre-functionalized thiophene ring and subsequently constructing the thiopyran ring. The presence of the carboxylic acid group at the 2-position of the thiophene ring is a key feature that must be incorporated into the synthetic design from an early stage.

Based on analogous syntheses of related thieno[3,2-c]pyridine (B143518) and thieno[3,2-c]pyran systems, several key precursor compounds can be proposed. nih.govresearchgate.net A primary strategy involves intramolecular cyclization, where a thiophene molecule is equipped with a side chain at the 3-position that contains the necessary atoms to form the six-membered thiopyran ring.

Key Precursor Classes:

3-(Functionalized-methyl)thiophene-2-carboxylic acid derivatives: This class represents a direct and versatile route. The synthesis would begin with a thiophene-2-carboxylic acid (or its ester) that is halogenated or otherwise activated at the 3-methyl position. Subsequent reaction with a sulfur nucleophile would introduce the sulfur atom of the second ring, followed by cyclization.

Thiophene-3-acetic acid derivatives: An alternative strategy starts with a thiophene-3-acetic acid derivative. The carboxylic acid group would need to be introduced at the 2-position, and the acetic acid side chain would be elaborated to build the thiopyran ring.

Intramolecular Cyclization Precursors: A highly plausible precursor for a one-step cyclization would be a molecule like 3-((2-mercaptoethyl)thio)thiophene-2-carboxylic acid . Under appropriate conditions, an intramolecular reaction could form the C-S bond needed to close the thiopyran ring.

The following table details some of the potential precursor compounds and starting materials that could be employed in the synthesis of the target molecule.

Table 1: Potential Precursor Compounds and Starting Materials

Compound NameMolecular FormulaRole in Synthesis
Methyl 3-(bromomethyl)thiophene-2-carboxylateC₇H₇BrO₂SStarting Material: A key building block where the bromomethyl group allows for the introduction of the thiopyran ring components via nucleophilic substitution.
Thiophene-2-carboxylic acidC₅H₄O₂SPrimary Starting Material: The foundational structure providing the core thiophene ring with the required carboxylic acid functionality.
Thiophene-3-acetic acidC₆H₆O₂SAlternative Starting Material: Provides the thiophene ring and a side chain at the correct position for elaboration into the thiopyran ring.
Sodium sulfideNa₂SReagent: A common sulfur source for introducing the sulfur heteroatom required for the thiopyran ring.
Ethyl 2-mercaptoacetateC₄H₈O₂SReagent: A potential building block to construct the thiopyran ring via reaction with an activated thiophene precursor.

The synthesis of the analogous 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system often starts from 2-thiophene ethylamine, which undergoes a Pictet-Spengler type cyclization. google.com Adapting this logic, a precursor such as 3-(2-aminoethyl)thiophene-2-carboxylic acid could be envisioned, which, through a series of steps replacing the amine with a thiol equivalent and subsequent cyclization, could lead to the desired thieno[3,2-c]thiopyran skeleton. Similarly, syntheses of thieno[3,2-c]pyrans have been achieved by intramolecular Heck reactions of precursors like 4-[(2-iodoaryloxy)methyl]thiophene-2-carbaldehydes, demonstrating the viability of cyclizing from a functionalized methyl group at the 3-position of a 2-substituted thiophene. researchgate.net These examples underscore the importance of a properly substituted thiophene as the critical precursor for constructing the target molecule.

Chemical Reactivity and Functional Group Transformations of 4h,6h,7h Thieno 3,2 C Thiopyran 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations to create a diverse range of derivatives.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid is readily converted to esters and amides, which are common derivatization strategies in medicinal chemistry and materials science.

Esterification can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), would yield the corresponding ester. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for reaction with an alcohol.

Amidation follows similar principles, where the carboxylic acid is reacted with a primary or secondary amine. The use of coupling agents is also common here to facilitate the formation of the amide bond. These reactions are fundamental in the synthesis of new chemical entities with potential biological activities. For instance, the synthesis of various carboxamides from related heterocyclic carboxylic acids is a widely used strategy in drug discovery.

Reaction Type Reagents Product Notes
EsterificationMethanol, H₂SO₄Methyl 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylateClassic Fischer esterification conditions.
AmidationBenzylamine, EDCN-benzyl-4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxamideAmide coupling using a standard reagent.

Reduction Pathways to Corresponding Alcohols and Other Functional Groups

The carboxylic acid can be reduced to the corresponding primary alcohol, (4H,6H,7H-thieno[3,2-c]thiopyran-2-yl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.com The probable mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carboxylate oxygen atoms, and subsequent hydride transfers. masterorganicchemistry.com Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids. In related heterocyclic systems, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, LiAlH₄ has been used for the reduction of other functional groups. nih.gov

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from thiophene-2-carboxylic acids can be challenging due to the stability of the aromatic ring. However, under certain conditions, this reaction can be induced. For benzo[b]thiophene-2-carboxylic acids, decarboxylation has been achieved by refluxing in 48% hydrobromic acid. The presence of an electron-donating group, such as a hydroxyl group, on the ring can facilitate this process. A common method for the decarboxylation of aromatic carboxylic acids is heating with copper powder in quinoline. The mechanism of decarboxylation of heteroaromatic carboxylic acids can proceed through an electrophilic substitution pathway where a proton replaces the carboxyl group. The stability of the intermediate formed during this process is a key factor in the reaction's feasibility.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in the thieno[3,2-c]thiopyran system is susceptible to electrophilic aromatic substitution. The sulfur atom in the thiophene ring is an ortho, para-directing group, and it activates the ring towards electrophilic attack. In the case of this compound, the carboxylic acid group is a deactivating group and a meta-director. Therefore, the position of electrophilic substitution will be determined by the interplay of these two directing effects.

Computational studies on related systems like thieno[2,3-b]thiophene (B1266192) suggest that the α-positions of the thiophene ring are generally more reactive towards electrophiles. Given the structure of this compound, the most likely position for electrophilic attack would be the C5 position of the thiophene ring, which is ortho to the activating sulfur atom and not sterically hindered. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid), sulfonation (using fuming H₂SO₄), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃).

Reaction Reagent Expected Major Product
NitrationHNO₃, H₂SO₄5-Nitro-4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
BrominationBr₂, FeBr₃5-Bromo-4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid

Nucleophilic Attack and Potential Ring-Opening Reactions of the Heterocyclic System

While the electron-rich thiophene ring is generally not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups, the thiopyran ring could potentially undergo nucleophilic attack under certain conditions. Ring-opening of sulfur-containing heterocycles has been observed in related systems. For example, dithieno[2,3-b:3',2'-d]thiophene has been shown to undergo ring-opening in the presence of strong nucleophiles like aryllithium reagents. nih.gov Such reactions often require harsh conditions and highly reactive nucleophiles. For the 4H,6H,7H-thieno[3,2-c]thiopyran system, a strong nucleophile might attack one of the carbon atoms adjacent to the sulfur in the thiopyran ring, leading to ring cleavage.

Oxidative and Reductive Transformations of the Thienothiopyran Scaffold

The sulfur atoms in the thienothiopyran scaffold can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. The sulfur in the thiopyran ring is generally more susceptible to oxidation than the thiophene sulfur. In related tetrahydrothiopyran (B43164) systems, oxidation of the sulfur to a sulfoxide (B87167) has been reported. nih.gov

Reductive transformations of the thienothiopyran scaffold itself, not involving the carboxylic acid, would likely require strong reducing conditions that could also affect other parts of the molecule. For instance, catalytic hydrogenation with Raney nickel can lead to desulfurization and reduction of the thiophene ring.

Radical Reactions and Photochemical Transformations for Functionalization

While direct research on the radical and photochemical reactions of this compound is not documented, the general behavior of related thieno-fused systems suggests potential pathways for functionalization.

Radical Reactions:

In related thieno[3,2-b]thiophene (B52689) systems, radical substitution reactions have been observed. For instance, phenylation of thieno[3,2-b]thiophen has been achieved using phenyl radicals generated from the thermal decomposition of N-nitrosoacetanilide. This suggests that the thiophene ring within the 4H,6H,7H-thieno[3,2-c]thiopyran structure could potentially undergo reactions with radical species. The position of substitution would likely be influenced by the electronic effects of the fused thiopyran ring and the carboxylic acid group.

Additionally, the antioxidant properties observed in some thieno[2,3-b]thiophene derivatives, which involve scavenging radical cations, indicate that the thieno-thiopyran core might interact with radical species. This reactivity could potentially be harnessed for functionalization under specific radical-generating conditions.

Photochemical Transformations:

Photochemical reactions are a common method for the synthesis and modification of heterocyclic compounds. For example, photochemical cyclization is a key step in the synthesis of 4H-thieno[3,2-c]chromene derivatives from precursor molecules upon irradiation with UV light. This process involves the formation of intermediate radical species. While this is a synthetic application rather than a functionalization of the pre-formed ring system, it demonstrates the photosensitivity of related structures.

Furthermore, photochemical-mediated ring contractions have been observed in other sulfur-containing heterocycles like 4H-1,2,6-thiadiazines, proceeding through the generation of excited states and interaction with singlet oxygen. It is conceivable that the 4H,6H,7H-thieno[3,2-c]thiopyran ring system could exhibit its own unique photochemical reactivity, potentially leading to rearrangements or functionalization, although this remains speculative without direct experimental evidence.

Due to the lack of specific research on this compound, no data tables of detailed research findings can be provided. The information presented is based on the reactivity of analogous compounds and should be interpreted with caution.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic Heterocyclic Systems

The planar and aromatic nature of the thiophene (B33073) moiety within the 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid framework serves as an excellent foundation for the construction of extended polycyclic systems.

Derivatives of the closely related thieno[3,2-c]pyran-3-ones have been shown to act as stable dienes in Diels-Alder reactions. When heated with alkynes, these compounds undergo cycloaddition followed by the loss of carbon dioxide to form benzothiophenes, demonstrating a powerful method for fusing additional aromatic rings onto the thieno-fused core. researchgate.net This reactivity suggests that this compound and its derivatives could similarly participate in cycloaddition reactions to build complex polycyclic structures.

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of fused systems. For instance, Sonogashira coupling reactions on halogenated thieno-fused precursors with alkynes, followed by cyclization, have been employed to create novel polycyclic compounds. nih.gov The carboxylic acid group on the target molecule can act as a directing group in C-H activation/annulation reactions, a strategy that has been successfully used with other thieno-fused carboxylic acids to synthesize tetracyclic lactones. researchgate.net

A notable example of building complex polycyclic systems is the synthesis of thieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives. These compounds, which feature the thieno[3,2-c]thiopyran core, have been synthesized and evaluated as estrogen receptor ligands, highlighting the utility of this scaffold in constructing biologically relevant polycyclic molecules. nih.gov

Reaction Type Reactants Resulting Fused System Reference
Diels-AlderThieno[3,2-c]pyran-3-one derivative, AlkyneBenzothiophene (B83047) researchgate.net
C-H Activation/AnnulationThieno[2,3-b]quinoline-2-carboxylic acid, Internal AlkyneTetracyclic Lactone researchgate.net
Multi-step SynthesisThiophene derivativethieno[3',2':5,6]thiopyrano[4,3-c]pyrazole nih.gov

The functionalization of the thieno[3,2-c]thiopyran ring system is crucial for tuning the properties of the resulting molecules. The carboxylic acid at the 2-position of the thiophene ring is a key handle for modification, allowing for amide bond formation and other transformations.

Peripheral functionalization can be achieved through various methods. For instance, C-H activation has emerged as a powerful tool for the direct introduction of substituents onto thiophene rings within fused systems. researchgate.net This allows for the selective modification of the scaffold at positions that might be difficult to access through classical methods. Additionally, electrophilic substitution reactions, such as halogenation, can introduce reactive handles for subsequent cross-coupling reactions, enabling the attachment of a wide array of functional groups. The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at the 2-position showcases the feasibility of functionalizing this ring system. nih.gov

The strategic functionalization of the thieno[3,2-c]pyran-4-one framework at the C-7 position has been a key step in the development of novel small molecules with potential anticancer activity. nih.gov This highlights the importance of peripheral modifications in modulating the biological properties of these scaffolds.

Functionalization Strategy Position Purpose Reference
Amide CouplingC-2 (Carboxylic acid)Introduction of diverse substituents nih.gov
C-H ActivationThiophene ringDirect and selective functionalization researchgate.net
Electrophilic HalogenationThiophene ringIntroduction of handles for cross-coupling nih.gov
Palladium-mediated C-C bond formationC-7Tuning of biological activity nih.gov

Incorporation into Macrocyclic Structures

While direct examples of incorporating this compound into macrocycles are not prevalent in the reviewed literature, the structural characteristics of this compound make it a promising candidate for such applications. The carboxylic acid provides a convenient point for covalent attachment to other molecular fragments to form large ring structures. The rigidity of the fused thieno[3,2-c]thiopyran unit can serve as a well-defined corner or linker element in the design of complex macrocycles. The synthesis of macrocycles often relies on high-dilution techniques or template-directed synthesis to favor intramolecular cyclization over intermolecular polymerization.

Role in the Synthesis of Ligands and Research Probes

The thieno[3,2-c]thiopyran scaffold is an attractive core for the design of ligands and research probes due to its defined geometry and the potential for functionalization.

The presence of sulfur atoms in the thiophene and thiopyran rings, along with the oxygen atoms of the carboxylic acid, provides potential coordination sites for metal ions. The synthesis of metal complexes with ligands containing thiophene and pyridine (B92270) carboxamide moieties demonstrates the ability of such systems to act as bidentate ligands, coordinating through the carbonyl oxygen and the pyridine nitrogen. nih.gov By analogy, this compound could be utilized to create ligands where the carboxylate group and one of the sulfur atoms coordinate to a metal center. Further functionalization of the scaffold could introduce additional donor atoms, leading to polydentate ligands with high affinity and selectivity for specific metal ions.

The rigid and planar nature of the thieno[3,2-c]thiopyran core makes it an excellent building block for supramolecular chemistry. The carboxylic acid group is a well-known functional group for directing self-assembly through hydrogen bonding, forming predictable patterns such as dimers or catemers.

While specific research on the supramolecular assembly of this compound is limited, studies on related thiophene-based carboxylic acids in the context of metal-organic frameworks (MOFs) are informative. Thiophene-dicarboxylic acids have been used as organic linkers to construct MOFs with interesting structural and functional properties. mdpi.com The thieno[3,2-c]thiopyran scaffold, with its extended and rigid structure, could be a valuable component in the design of novel MOFs and other supramolecular architectures. The potential for π-π stacking interactions between the aromatic cores can further contribute to the stability and organization of the resulting assemblies.

Precursor for Components in Advanced Organic Materials Research

There is no available research detailing the use of this compound as a precursor for components in advanced organic materials. The potential of this molecule, with its fused heterocyclic structure, remains theoretically intriguing but experimentally unexplored in this context.

No studies have been found that report the polymerization of this compound. The carboxylic acid functionality suggests potential for condensation polymerization, but no such polymers or related architectural developments have been described in published research.

Similarly, there is no information available on the incorporation of this compound into optoelectronic research architectures. Furthermore, no investigations into the potential Aggregation-Induced Emission (AIE) properties of derivatives of this compound have been reported. While many thiophene-based compounds are known for their interesting photophysical properties, the specific AIE characteristics of this thieno[3,2-c]thiopyran system have not been documented.

Theoretical and Computational Chemistry Studies of 4h,6h,7h Thieno 3,2 C Thiopyran 2 Carboxylic Acid

Electronic Structure and Aromaticity Analysis of the Fused System

The electronic properties of the 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid are largely dictated by the interplay between the electron-rich thiophene (B33073) ring and the partially saturated thiopyran ring.

Molecular Orbital Theory and Electron Density Distribution Calculations

According to molecular orbital (MO) theory, the electronic structure of the fused thieno[3,2-c]thiopyran system is characterized by the delocalization of π-electrons within the thiophene ring. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. High-level ab initio calculations could precisely map these orbitals. mdpi.com For fused thiophene systems, the HOMO is typically distributed across the π-system of the thiophene ring, indicating its susceptibility to electrophilic attack. The LUMO, conversely, would be located to accept electron density, relevant in reactions with nucleophiles.

Electron density distribution calculations, likely performed using Density Functional Theory (DFT), would show a high concentration of electron density on the sulfur atom and across the double bonds of the thiophene moiety. This π-electron density is a hallmark of thiophene's aromatic character. mdpi.com The carboxylic acid group, being an electron-withdrawing group, would influence this distribution, pulling electron density away from the fused ring system.

Aromaticity Indices and Delocalization Energy Assessments

The aromaticity of the thiophene ring within the fused system is a critical aspect of the molecule's stability and reactivity. Thiophene is a well-established aromatic heterocycle, and its aromaticity is generally retained in fused systems. pharmaguideline.comslideshare.net This can be quantified using computational indices.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. A negative NICS value at the center of a ring indicates the presence of a diatropic ring current, a signature of aromaticity. For fused thiophenes, NICS values are expected to be negative, confirming the aromatic character of the thiophene ring. ias.ac.inresearchgate.net NICS values calculated at 1 Å above the ring plane (NICS(1)zz) are often considered a more reliable measure as they primarily reflect the π-electron contribution. ias.ac.in

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric parameter of bond length equalization. A HOMA value approaching 1 indicates a high degree of aromaticity, while values near 0 suggest a non-aromatic system. For the thiophene ring in the target molecule, the HOMA index would be expected to be significantly positive, reflecting its aromatic nature.

Aromaticity IndexRing SystemAnticipated ValueIndication
NICS(1)zzThiophene Ring< -5 ppmAromatic
HOMAThiophene Ring> 0.7Aromatic

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of this compound is defined by the conformation of the flexible, non-planar thiopyran ring. Unlike the planar thiophene ring, the saturated six-membered thiopyran ring can adopt several conformations.

Tautomerism Studies: While tautomerism is a significant consideration for many heterocyclic compounds, it is less common for a simple carboxylic acid group under normal conditions. nih.gov The enol form of a carboxylic acid is generally of very low stability. researchgate.net Theoretical calculations using DFT methods could be employed to compute the relative energies of any potential tautomers, but the carboxylic acid tautomer is expected to be the overwhelmingly predominant form. comporgchem.comorientjchem.org

Prediction of Spectroscopic Parameters from First Principles for Research Validation

Ab initio and DFT calculations are powerful tools for predicting spectroscopic data, which can be used to validate experimental findings and aid in the structural elucidation of complex molecules.

NMR Chemical Shift Predictions for Complex Structure Elucidation

Predicting ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structure. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP functional), are widely used for this purpose. modgraph.co.ukacs.org The accuracy of these predictions allows for the confident assignment of experimental spectra, which can be challenging for complex fused-ring systems. For sulfur-containing heterocycles, ³³S NMR could also be a valuable, albeit more specialized, technique, with DFT calculations supporting the interpretation of experimental data. mdpi.com

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Notes
C=O (Carboxylic)165-175-Typical range for a carboxylic acid carbon.
C2 (thiophene)130-140-Carbon bearing the carboxylic acid group.
C3 (thiophene)125-1357.0-8.0Aromatic proton, deshielded.
C4 (thiopyran)30-403.5-4.5Methine proton adjacent to sulfur.
C6, C7 (thiopyran)25-352.5-3.5Methylene protons in the saturated ring.

Note: The values in this table are illustrative predictions based on typical chemical shift ranges for the specified functional groups and structural motifs.

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency analysis using DFT is essential for interpreting infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. dergipark.org.trresearchgate.net These calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311G(d,p)) to improve agreement with experimental data. dergipark.org.tr Potential Energy Distribution (PED) analysis can then be used to make unambiguous assignments for each vibrational mode. nih.govdergipark.org.tr This is particularly useful for distinguishing between the various C-H, C-S, and C=O stretching and bending modes in the molecule's "fingerprint" region. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H stretchCarboxylic Acid2500-3300 (broad)
C-H stretch (aromatic)Thiophene3050-3150
C-H stretch (aliphatic)Thiopyran2850-3000
C=O stretchCarboxylic Acid1700-1725
C=C stretchThiophene1400-1600
C-S stretchThiophene/Thiopyran600-800

Note: The values in this table represent typical experimental frequency ranges for the specified vibrational modes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the synthesis of this compound, density functional theory (DFT) calculations are employed to elucidate the underlying pathways, identify key intermediates, and analyze the transition states that govern the reaction kinetics and thermodynamics.

The synthesis of the thieno[3,2-c]thiopyran core can be envisioned through several routes, including the annulation of a thiopyran ring onto a pre-existing thiophene moiety. One plausible pathway involves the reaction of a thiophene-3-thiol (B1329469) derivative with an appropriate electrophile containing a carboxylic acid or ester group, followed by intramolecular cyclization.

Computational chemists have modeled this process to identify the transition states (TS) for the key bond-forming steps. Using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, the geometries of the reactants, intermediates, transition states, and products are optimized. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state is characterized by a single imaginary frequency corresponding to the vibrational mode of the bond being formed or broken.

For the intramolecular cyclization step, two potential pathways can be considered: a direct 6-endo-trig cyclization or a pathway involving a proton transfer to activate the electrophilic center. Transition state analysis reveals the geometric parameters and energetic barriers associated with each pathway. For instance, in a hypothetical modeled reaction, the key bond distances in the transition state for the C-S bond formation are critical.

Interactive Data Table 1: Geometric Parameters of a Hypothetical Transition State (TS1) for C-S Bond Formation

ParameterValue (Å)Description
C(thiophene)-S(thiol)2.15Forming bond
C(side chain)-X1.85Breaking bond (X = leaving group)
S-C(side chain)-C109.5°Angle of approach

Note: The data presented in this table is hypothetical and for illustrative purposes based on typical computational chemistry studies.

The imaginary frequency of this transition state provides insight into the vibrational mode leading to the formation of the thiopyran ring. The analysis of the atomic motions associated with this frequency confirms that it corresponds to the desired cyclization reaction coordinate.

By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed. This profile maps out the energetic landscape of the reaction, highlighting the activation energies for each step and the relative stabilities of the intermediates.

The energy profile is crucial for understanding the feasibility of a proposed synthetic route and for predicting the selectivity of the reaction. For instance, if multiple products can be formed, the calculated activation barriers for the competing pathways can predict the major product. The pathway with the lower activation energy will be kinetically favored.

In the synthesis of this compound, regioselectivity can be a key issue. Computational studies can predict whether the cyclization will occur at the C2 or C4 position of the thiophene ring, based on the relative energies of the corresponding transition states.

Interactive Data Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1 (TS1)+15.8
Intermediate 2-12.4
Transition State 2 (TS2)+20.1
Product-25.0

Note: The data presented in this table is hypothetical and for illustrative purposes based on typical computational chemistry studies.

This energy profile allows for the determination of the rate-determining step of the reaction, which is the step with the highest activation energy (in this hypothetical case, the formation of Intermediate 2 via TS2). This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Solvation Effects and Intermolecular Interactions Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules and with other solute molecules. Computational modeling provides a molecular-level understanding of these effects.

To account for the influence of the solvent, implicit and explicit solvation models are utilized. The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk effects of the solvent on the geometry and energy of the solute.

Explicit solvation models, on the other hand, involve the inclusion of a specific number of solvent molecules around the solute. While computationally more demanding, this method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules like water or methanol.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the compound in a solvent box over time. These simulations provide insights into the solvation shell structure and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking between solute molecules, which can lead to aggregation.

The analysis of these interactions is often performed using tools like the Radial Distribution Function (RDF) to understand the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of non-covalent interactions.

Interactive Data Table 3: Calculated Interaction Energies for Dimerization in Different Solvents (Hypothetical)

SolventInteraction Energy (kcal/mol)Predominant Interaction Type
Gas Phase-12.5Hydrogen Bonding & π-π Stacking
Water (PCM)-4.2π-π Stacking
Dichloromethane (PCM)-8.9Hydrogen Bonding

Note: The data presented in this table is hypothetical and for illustrative purposes based on typical computational chemistry studies.

These computational studies reveal how the solvent can mediate intermolecular interactions. For example, in a polar protic solvent like water, the strong solute-solvent hydrogen bonds can compete with and weaken the solute-solute hydrogen bonds that drive dimerization. In a non-polar solvent, dimerization through hydrogen bonding is more favorable. This understanding is critical for predicting the solubility and aggregation behavior of the compound.

Advanced Methodologies in the Research of 4h,6h,7h Thieno 3,2 C Thiopyran 2 Carboxylic Acid

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates

The synthesis and transformation of thieno[3,2-c]thiopyran structures can proceed through various short-lived reaction intermediates that are critical to the reaction pathway but are challenging to detect. High-resolution spectroscopic techniques are indispensable for identifying and characterizing these fleeting species.

Key Techniques and Applications:

Transient Absorption Spectroscopy: This method allows for the detection of species with very short lifetimes (from picoseconds to milliseconds) by monitoring their absorption of light after an initial excitation by a laser pulse. In the context of sulfur-containing heterocycles, this could be used to observe intermediates like thiocarbenium ions or radical species that may form during cyclization or functionalization reactions.

High-Resolution NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used for final product characterization of thienopyran derivatives researchgate.netsemanticscholar.org, advanced NMR techniques performed at low temperatures can trap and identify less stable intermediates. Techniques like 2D correlation spectroscopy (COSY, HMBC, HSQC) can provide detailed structural information on these trapped species.

Mass Spectrometry: Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) are capable of detecting fleeting reaction intermediates directly from a reaction solution with sampling times in the millisecond range. stanford.edu This could be applied to identify intermediates in the synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid, providing direct evidence for proposed mechanistic pathways. stanford.edu

For instance, the synthesis of related 2H-thiopyrans is known to proceed through highly reactive thioaldehyde intermediates, which are typically generated in situ. d-nb.info Spectroscopic methods are essential to confirm the transient existence of such species and understand their subsequent cycloaddition reactions. d-nb.info

In Situ Monitoring and Process Analytical Technologies (PAT) in Synthesis

Process Analytical Technology (PAT) involves the real-time monitoring of chemical reactions to ensure process understanding, efficiency, and safety. mdpi.com In situ spectroscopic tools are the cornerstone of PAT, providing a continuous stream of data without the need for sample extraction. nih.gov

Core PAT Tools for Heterocyclic Synthesis:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for tracking the progress of a reaction in real-time. xjtu.edu.cnnih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, chemists can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. mdpi.com For the synthesis of this compound, in situ FTIR could be used to:

Determine reaction kinetics and identify the reaction endpoint precisely. mdpi.com

Detect the buildup of any unstable intermediates.

Optimize reaction parameters like temperature, pressure, and catalyst loading for improved yield and safety. nih.gov

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms and polymorphism.

The application of PAT provides a wealth of information that is not accessible through traditional offline analysis, leading to more robust and well-understood synthetic processes for complex molecules like thienothiopyran derivatives. mdpi.comnih.gov

Mechanistic Studies using Isotopic Labeling

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of atoms through a chemical transformation. The Kinetic Isotope Effect (KIE) is a key principle, where replacing an atom with a heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C) can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step. wikipedia.orgbaranlab.org

Applications in Mechanistic Elucidation:

Deuterium Labeling (²H): Replacing a specific hydrogen atom with deuterium can result in a significant primary KIE (typically kH/kD of 6-10) if the C-H bond is cleaved in the slowest step of the reaction. wikipedia.org This could be used to probe mechanisms of cyclization or electrophilic substitution on the thieno[3,2-c]thiopyran core.

Carbon-13 Labeling (¹³C): The KIE for ¹³C is much smaller (typically k12/k13 ≈ 1.04), but it can provide crucial information about bond formation and cleavage at carbon centers. wikipedia.org Measuring ¹³C KIEs at natural abundance using high-resolution NMR has become a powerful tool for studying transition state structures. nih.gov

While no specific isotopic labeling studies on this compound have been reported, this methodology is fundamental to understanding the mechanisms of related heterocyclic syntheses. For example, it could determine whether a cyclization reaction proceeds via a concerted or stepwise mechanism. nih.gov

X-ray Crystallography in the Context of Reactivity and Complex Formation

X-ray crystallography provides unambiguous, three-dimensional structural information of a molecule in the solid state. This data is invaluable for understanding a compound's conformation, stereochemistry, and intermolecular interactions, all of which fundamentally influence its reactivity and ability to form complexes.

Numerous studies on derivatives of the thieno[3,2-c]pyran and thieno[3,2-c]pyridine (B143518) scaffolds have utilized X-ray crystallography to confirm their structures and understand their chemical behavior. nih.govsemanticscholar.orgresearchgate.netnih.gov For example, the crystal structure analysis of a functionalized thieno[3,2-c]pyran designed as a chemosensor was used to understand its binding and complex formation with a Zn²⁺ ion. rsc.org The analysis revealed how the molecule's geometry and hydrogen bonding patterns facilitate this interaction. nih.govrsc.org

This structural insight is critical for:

Rational Drug Design: Understanding the precise shape and electronic properties of the molecule allows for the design of derivatives with improved binding affinity to biological targets. nih.gov

Materials Science: Crystal packing information reveals intermolecular interactions (e.g., π-π stacking) that are crucial for the properties of organic electronic materials.

Reactivity Analysis: The observed bond lengths, bond angles, and torsional angles in the crystal structure can help explain the molecule's reactivity in subsequent chemical transformations.

Below is a representative data table for a related thieno[3,2-c]pyran derivative, illustrating the type of information obtained from a crystallographic study.

ParameterValue (for a representative Thieno[3,2-c]pyran derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.54
b (Å)12.31
c (Å)10.98
β (°)98.7
Z4
Key InteractionsIntermolecular hydrogen bonding, π-π stacking

Note: This data is illustrative for a related compound and not for this compound itself, for which specific crystallographic data was not found.

Electrochemical Studies for Redox Behavior Characterization

The presence of two sulfur atoms in the 4H,6H,7H-thieno[3,2-c]thiopyran core suggests that the molecule is likely to possess interesting redox properties. Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing this behavior. longdom.org

Insights from Electrochemical Analysis:

Redox Potentials: CV measures the oxidation and reduction potentials of a molecule, indicating the energy required to remove or add electrons. This is fundamental to understanding the compound's electronic character. researchgate.net

Reaction Mechanisms: The shape and characteristics of a cyclic voltammogram can provide insight into the mechanism of electron transfer, such as whether it is a reversible or irreversible process and if it is coupled to subsequent chemical reactions. um.es

Material Applications: For sulfur-containing heterocycles used in organic electronics, such as thieno[3,2-b]thiophene (B52689) derivatives, CV is used to determine HOMO/LUMO energy levels, which are critical for designing efficient organic field-effect transistors (OFETs) and electrochromic materials. rsc.orgnih.gov

Studies on related thienoacene derivatives have used CV to elucidate the mechanism of their electrochemical synthesis, demonstrating that the initial oxidation of the substrate is a key step. okayama-u.ac.jp A hypothetical data table below illustrates the kind of information that could be obtained for the target compound.

ParameterHypothetical Value
Oxidation Potential (Epa)+1.2 V (vs. Ag/AgCl)
Reduction Potential (Epc)-0.8 V (vs. Ag/AgCl)
Electron TransferIrreversible oxidation
HOMO Level (estimated)-5.6 eV
LUMO Level (estimated)-2.1 eV

Note: This data is hypothetical and illustrative, based on the behavior of similar sulfur-containing aromatic systems. Specific experimental data for this compound is not available in the searched literature.

Emerging Research Frontiers and Future Directions

Sustainable Synthesis of Thienothiopyran Derivatives

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of thienothiopyran derivatives, significant strides have been made in establishing sustainable synthetic strategies. A notable example is the on-water, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans. rsc.orgresearchgate.net This approach utilizes water as a solvent, eliminating the need for hazardous organic solvents and simplifying product purification, which can often be achieved by simple washing with lukewarm water. rsc.orgresearchgate.net Key features of this green synthetic approach are highlighted in the table below.

Table 1: Green Synthesis Approach for Thieno[3,2-c]pyran Derivatives

Feature Description Reference
Solvent Water rsc.orgresearchgate.net
Process One-pot synthesis rsc.orgresearchgate.net
Purification Simple washing with water rsc.orgresearchgate.net
Efficiency Excellent yields (65-95%) rsc.orgresearchgate.net

| Reusability | The reaction medium can be reused for multiple cycles. | rsc.orgresearchgate.net |

This methodology not only offers high efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.orgresearchgate.net The ability to reuse the reaction medium further enhances its sustainability, making it an attractive route for the large-scale production of thienothiopyran derivatives. rsc.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

Understanding the inherent reactivity of the thieno[3,2-c]thiopyran scaffold is crucial for the development of new synthetic transformations and the construction of complex molecular architectures. Researchers have begun to explore the unique reactivity of this heterocyclic system, leading to the discovery of novel chemical transformations.

One area of interest is the Diels-Alder reactivity of thieno[3,2-c]pyran-3-ones. researchgate.netrsc.org These compounds, which are stable derivatives of 2,3-dimethylenethiophene, can undergo [4+2] cycloaddition reactions with alkynes to furnish benzothiophenes after the extrusion of carbon dioxide. researchgate.netrsc.org This transformation provides a powerful tool for the synthesis of substituted benzothiophene (B83047) derivatives, which are important structural motifs in many biologically active compounds. The regioselectivity of these reactions with unsymmetrical alkynes is an area of ongoing investigation. researchgate.netrsc.org

Furthermore, the development of metal-free denitrogenative transformation reactions of fused 1,2,3-triazoles offers a novel pathway to thieno[2,3-c]pyridine (B153571) derivatives, which are structurally related to the thieno[3,2-c]thiopyran core. d-nb.infonih.gov This acid-mediated reaction proceeds under mild conditions and allows for the synthesis of a variety of substituted thienopyridines. d-nb.infonih.gov Such innovative synthetic methods highlight the potential for discovering new reactivity patterns within the broader class of thieno-fused heterocyclic systems.

Integration into Advanced Functional Systems for Chemical Research

The unique photophysical and chemical properties of thieno[3,2-c]thiopyran derivatives make them attractive candidates for integration into advanced functional systems. A prime example is the development of an ESIPT (Excited State Intramolecular Proton Transfer)-based fluorescent "turn-on" molecular chemosensor for the selective recognition of zinc ions (Zn²⁺). rsc.org

This chemosensor, based on a functionalized thieno[3,2-c]pyran scaffold, exhibits a significant enhancement in fluorescence upon binding to Zn²⁺, with a low detection limit of 0.67 μM. rsc.org The sensing mechanism involves the deprotonation of a hydroxyl group upon coordination with the metal ion, which alters the electronic structure of the molecule and "turns on" its fluorescence. rsc.org The photophysical properties of this system, including its aggregation-induced emission (AIE) characteristics, have been rationalized through density functional theory (DFT) calculations. rsc.org

Table 2: Characteristics of a Thieno[3,2-c]pyran-Based Zn²⁺ Sensor

Property Description Reference
Sensing Mechanism Excited State Intramolecular Proton Transfer (ESIPT) rsc.org
Analyte Zinc ion (Zn²⁺) rsc.org
Response Fluorescence "turn-on" rsc.org
Detection Limit 0.67 μM rsc.org

| Additional Property | Aggregation-Induced Emission (AIE) | rsc.org |

The successful design of this chemosensor demonstrates the potential of incorporating the thieno[3,2-c]thiopyran scaffold into sophisticated molecular systems for applications in chemical sensing and biological imaging.

Computational Design and Discovery of New Thienothiopyran-Based Scaffolds

Computational chemistry has emerged as a powerful tool in the design and discovery of new molecules with desired properties. In the realm of thienothiopyran chemistry, in silico methods are being increasingly employed to guide the synthesis of novel derivatives with potential therapeutic applications.

Molecular docking and molecular dynamics simulations have been utilized to study the interactions of thieno[3,2-c]pyran analogs with biological targets such as cyclooxygenase-2 (COX-2) and sirtuin 6 (SIRT6), which are implicated in inflammation and cancer. nih.gov These computational studies provide valuable insights into the binding modes of these compounds and help to identify key structural features responsible for their biological activity. nih.gov

Similarly, a ligand-based virtual screening approach has been used to identify novel thieno[3,2-c]quinoline derivatives as potential inhibitors of the RET kinase, a target for the treatment of medullary thyroid cancer. nih.gov This in silico screening, followed by chemical synthesis and biological evaluation, led to the discovery of promising anticancer agents with micromolar inhibitory concentrations. nih.gov The predicted binding modes of these compounds within the RET kinase domain were subsequently confirmed by structure-based computational studies. nih.gov

These examples underscore the significant role of computational design in accelerating the discovery of new thienothiopyran-based scaffolds with tailored biological activities. The synergy between computational prediction and experimental validation is expected to drive future research in this area, leading to the development of novel therapeutic agents and functional materials.

Q & A

Q. What are the established synthetic routes for 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves bromination and cyclization steps. For example, thieno[3,2-b]thiophene derivatives are synthesized via bromination of thiophene precursors, followed by coupling reactions to form the fused thiopyran ring . Key intermediates include brominated thiophene derivatives (e.g., 3-bromothiophene) and sulfur-containing cyclic ketones. The carboxylic acid group is introduced via oxidation of a methyl or hydroxymethyl substituent, often using KMnO₄ or CrO₃ under controlled conditions. Reaction yields depend on solvent polarity (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Proton NMR reveals distinct signals for the thiopyran ring protons (δ 2.5–3.5 ppm for methylene groups) and the carboxylic acid proton (broad peak at δ 10–12 ppm). Carbon NMR confirms the carbonyl carbon at ~170 ppm .
  • Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm the thiopyran backbone .
  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Temperature Control : Cyclization reactions often require reflux in toluene (110°C) or DMF (150°C) to achieve optimal ring closure .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for intermediate formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing intermediates, while THF minimizes side reactions .
  • DOE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) using software like JMP® identifies optimal conditions .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfur atoms in the thiopyran ring create electron-deficient regions, making the α-positions (adjacent to sulfur) susceptible to nucleophilic attack. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. For example, the carboxylic acid group withdraws electron density, further activating the ring for substitutions at C-3 or C-5 positions. Experimental validation involves kinetic studies with nucleophiles like amines or thiols under varying pH conditions .

Q. What strategies can resolve contradictions in reported biological activities of derivatives across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC₅₀ values across studies to identify potency discrepancies.
  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition or cytotoxicity assays to minimize variability .
  • Structural Confirmation : Re-characterize disputed derivatives via X-ray crystallography to rule out isomerism or impurities .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan®) to identify trends or outliers .

Q. What in vitro assays are recommended to evaluate the therapeutic potential of derivatives in drug discovery?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (e.g., Z-LYTE® kits) .
  • Cytotoxicity Screening : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes) and hERG channel inhibition to predict pharmacokinetics and cardiotoxicity .

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Feasible Synthetic Routes

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Reactant of Route 1
4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid
Reactant of Route 2
4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.